molecular formula C8H8N2O2S2 B2359516 4-(Isothiocyanatomethyl)benzene-1-sulfonamide CAS No. 51929-73-8

4-(Isothiocyanatomethyl)benzene-1-sulfonamide

Cat. No.: B2359516
CAS No.: 51929-73-8
M. Wt: 228.28
InChI Key: ULZLNKDNBDCKLD-UHFFFAOYSA-N
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Description

4-(Isothiocyanatomethyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by an isothiocyanate (-N=C=S) functional group attached to a methylene (-CH2-) linker at the para position of the benzene ring. The isothiocyanate group enhances reactivity, enabling covalent interactions with biological targets such as cysteine residues in enzymes, which may improve binding affinity and selectivity .

Properties

IUPAC Name

4-(isothiocyanatomethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S2/c9-14(11,12)8-3-1-7(2-4-8)5-10-6-13/h1-4H,5H2,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZLNKDNBDCKLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=C=S)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophosgene-Mediated Isothiocyanation

A widely documented method involves reacting 4-(aminomethyl)benzenesulfonamide with thiophosgene (CSCl₂). This two-step process proceeds via nucleophilic substitution:

  • Aminomethyl Sulfonamide Preparation :
    • 4-(Chloromethyl)benzenesulfonamide is treated with aqueous ammonia to yield 4-(aminomethyl)benzenesulfonamide.
  • Thiophosgene Reaction :
    • The amine intermediate reacts with thiophosgene in dichloromethane under basic conditions (e.g., NaHCO₃), forming the isothiocyanate group.

Reaction Conditions :

  • Temperature: 0–25°C
  • Solvent: Dichloromethane
  • Base: Saturated NaHCO₃
  • Yield: 70–85%

Advantages :

  • High atom economy
  • Short reaction time (~1–2 hours)

Limitations :

  • Thiophosgene’s high toxicity necessitates stringent safety protocols
  • Requires careful pH control to avoid side reactions

Carbon Disulfide (CS₂) Oxidation

An alternative approach employs carbon disulfide and sodium persulfate (Na₂S₂O₈) as an oxidizing agent:

  • Amine Activation :
    • 4-(Aminomethyl)benzenesulfonamide reacts with CS₂ in aqueous K₂CO₃ to form a dithiocarbamate intermediate.
  • Oxidative Desulfurization :
    • Sodium persulfate oxidizes the dithiocarbamate to the isothiocyanate.

Reaction Conditions :

  • Temperature: 25°C (ambient)
  • Solvent: Water/ethyl acetate biphasic system
  • Oxidant: Na₂S₂O₈ (1.0 equiv.)
  • Yield: 55–65%

Advantages :

  • Avoids toxic thiophosgene
  • Water as a solvent aligns with green chemistry principles

Limitations :

  • Moderate yields due to competing hydrolysis
  • Longer reaction times (~12–24 hours)

Methodological Comparison

Parameter Thiophosgene Method CS₂ Oxidation Method
Yield 70–85% 55–65%
Reaction Time 1–2 hours 12–24 hours
Toxicity High (CSCl₂) Low
Purification Column chromatography Extraction/Chromatography
Scalability Industrial-scale feasible Lab-scale preferred

Optimization Strategies

Solvent Systems

  • Polar aprotic solvents (e.g., acetonitrile) improve thiophosgene reactivity but increase hydrolysis risk.
  • Biphasic systems (water/DCM) in the CS₂ method enhance intermediate stability.

Oxidant Selection

  • Persulfate vs. Peroxides : Sodium persulfate offers superior selectivity over H₂O₂, minimizing over-oxidation to sulfonic acids.

Temperature Control

  • Low temperatures (0–5°C) during thiophosgene addition reduce side product formation.

Analytical Characterization

  • ¹H NMR : Key signals include δ 7.55–7.46 ppm (aromatic protons) and δ 4.20 ppm (CH₂NCS).
  • Melting Point : 160–161°C (lit.), confirming purity.
  • HPLC Purity : >98% achievable via silica gel chromatography.

Industrial Considerations

  • Cost Analysis : Thiophosgene’s lower molar requirement (1.2 equiv.) offsets its higher hazard handling costs compared to CS₂.
  • Waste Management : CS₂ methods generate aqueous waste requiring thiosulfate treatment for sulfur containment.

Emerging Alternatives

  • Solid-Phase Synthesis : Immobilized thiophosgene analogs reduce exposure risks but remain experimental.
  • Enzymatic Catalysis : Preliminary studies suggest lipases can mediate isothiocyanate formation under mild conditions, though yields are suboptimal (<40%).

Chemical Reactions Analysis

4-(Isothiocyanatomethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and thiocarbamates.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

    Hydrolysis: The isothiocyanate group can be hydrolyzed in the presence of water or aqueous acids to form amines and carbon dioxide.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, water).

Scientific Research Applications

Chemical Properties and Mechanism of Action

4-(Isothiocyanatomethyl)benzene-1-sulfonamide belongs to the class of sulfonamides, which are known for their diverse biological activities. The isothiocyanate functional group is crucial for its reactivity and biological interactions. The compound acts primarily through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a significant role in cellular defense against oxidative stress and inflammation .

Antioxidant and Anti-inflammatory Effects

One of the primary applications of this compound is its role as an antioxidant. Studies have shown that this compound effectively activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1). This activation helps mitigate oxidative stress, which is implicated in various chronic diseases, including neurodegenerative disorders .

Case Study: Parkinson’s Disease
In a study involving a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), administration of this compound resulted in decreased microglial activation and improved motor deficits. This effect was attributed to the compound's ability to enhance Nrf2-mediated antioxidant responses .

Neuroprotective Properties

The neuroprotective effects of this compound have been extensively studied. Its capacity to activate the Nrf2 pathway not only provides antioxidant benefits but also contributes to neuronal survival under stress conditions.

Data Table: Neuroprotective Efficacy

Study Model Effective Concentration Biological Activity Targeted Disease
MPTP-induced mice1–5 µMAntioxidant, neuroprotectionParkinson’s disease
HEK293 cells10 µMNeuroprotectionTraumatic brain injury
PC12 Cells0.5–1 µMAntioxidant, neuroprotectionOxidative stress

This table summarizes findings from various studies demonstrating the compound's efficacy in protecting neuronal cells from oxidative damage.

Potential in Cancer Therapy

Research indicates that sulfonamides, including this compound, may exhibit anticancer properties by inhibiting specific tumor-associated pathways. The compound's electrophilic nature allows it to interact with cysteine residues in proteins involved in cancer progression, potentially leading to therapeutic effects against certain types of tumors .

Mechanism of Action

The mechanism of action of 4-(Isothiocyanatomethyl)benzene-1-sulfonamide involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The sulfonamide group may also interact with biological targets, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares 4-(Isothiocyanatomethyl)benzene-1-sulfonamide with key analogues, emphasizing substituent effects on molecular weight and activity.

Compound Substituent Molecular Weight Key Biological Activity Reference
This compound -CH2-N=C=S ~212.27* Hypothesized enzyme inhibition (e.g., COX-2, CA) via covalent interactions -
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide Quinazolinone-vinyl 407.43 COX-2 inhibition (47.1% at 20 μM)
4-(3-Phenyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)aminobenzene-1-sulfonamide derivatives Dihydrothiazole ~350–400† Dual hCA/hCOX-2 inhibition
4-{[4-(Diethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzenesulfonamide Triazine-morpholino 445.52 Antibacterial/antifungal activity (synthesis yield: 82.5%)
4-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide Dibromopyridazinyl 409.05 No activity data provided; structural novelty
4-(Cyclohexylselanyl)benzene-1-sulfonamide Cyclohexylselanyl 318.29 Potential selenoprotein modulation (crystallographic data available)

*Calculated based on molecular formula C8H8N2O2S2.
†Estimated range based on substituent variability.

Structure-Activity Relationship (SAR) Insights

This could improve potency but may affect pharmacokinetics .

Heterocyclic Appendages: Thiadiazole () and quinazolinone () rings enhance cytotoxicity and COX-2 affinity, respectively, indicating that planar heterocycles improve target engagement .

Selenium vs. Sulfur : The cyclohexylselanyl derivative () has a higher molecular weight (318.29 vs. ~212.27) and may exhibit distinct redox properties compared to sulfur-based analogues .

Biological Activity

4-(Isothiocyanatomethyl)benzene-1-sulfonamide, also known as isothiocyanatomethyl benzenesulfonamide, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula: C10H10N2O2S
  • Molecular Weight: 218.26 g/mol
  • CAS Number: 51929-73-8

Research indicates that this compound exhibits significant anticancer properties. It acts primarily through the following mechanisms:

  • Inhibition of Aldehyde Dehydrogenase (ALDH):
    • The compound has been shown to decrease ALDH3A1 expression, which is associated with cancer stem cell-like properties and chemoresistance in non-small cell lung cancer (NSCLC) cells .
  • Induction of Apoptosis:
    • It modulates the expression of key apoptotic proteins, reducing anti-apoptotic factors (e.g., Bcl-2) while increasing pro-apoptotic factors (e.g., Bax), thereby promoting programmed cell death in cancer cells .
  • Reversion of Epithelial-Mesenchymal Transition (EMT):
    • Long-term treatment with this compound has been shown to reverse the EMT phenotype in resistant cancer cell lines, restoring epithelial markers such as E-Cadherin .

Anticancer Activity

A study evaluating the effects of various isothiocyanates, including this compound, on NSCLC cells demonstrated that this compound significantly reduced the viability of cisplatin-resistant variants. Notably, it enhanced the sensitivity of these cells to cisplatin treatment when used in combination with disulfiram, an ALDH inhibitor .

Compound Cell Line Effect
This compoundA549CisR (cisplatin-resistant)Decreased viability and reversed EMT phenotype
DisulfiramA549CisRRe-sensitized cells to cisplatin

Pharmacokinetics and Toxicology

Pharmacokinetic studies are crucial for understanding the bioavailability and safety profile of this compound. Current research emphasizes the need for detailed pharmacokinetic modeling to predict absorption, distribution, metabolism, and excretion (ADME) characteristics .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(Isothiocyanatomethyl)benzene-1-sulfonamide in laboratory settings?

  • Methodological Answer : Follow guidelines from the International Chemical Safety Cards (ICSC) for sulfonamide derivatives, including the use of PPE (gloves, goggles, lab coats) and fume hoods. Conduct a risk assessment using OECD hazard classification criteria, focusing on potential skin/eye irritation and respiratory sensitization. Store in airtight containers away from light and moisture, and dispose of waste via approved chemical disposal protocols .

Q. What synthetic routes are typically employed for this compound, and how are reaction conditions optimized?

  • Methodological Answer : A multi-step synthesis often involves sulfonylation of a benzylamine precursor followed by thiocyanate functionalization. Key steps include:

  • Step 1 : React 4-aminomethylbenzenesulfonamide with thiophosgene under controlled pH (6–7) to form the isothiocyanate group.
  • Step 2 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via recrystallization (ethanol/water) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Confirm aromatic protons (δ 7.5–8.0 ppm) and isothiocyanate methylene (δ 4.3–4.5 ppm).
  • Mass Spectrometry : Verify molecular ion peak at m/z 242.3 (M+H⁺).
  • FT-IR : Identify N=C=S stretching (~2050 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the yield of this compound synthesis?

  • Methodological Answer : Apply a fractional factorial design to test variables:

  • Factors : Temperature (20–60°C), reaction time (2–12 h), and molar ratio (1:1–1:3).
  • Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 45°C, 8 h, 1:2.5 ratio) to maximize yield (>85%) and minimize byproducts. Validate with ANOVA (p < 0.05) .

Q. What computational strategies are effective for predicting the reactivity of this compound in biological systems?

  • Methodological Answer : Use density functional theory (DFT) to calculate electrophilicity indices (ω > 2.5 eV indicates high reactivity). Pair with molecular docking (AutoDock Vina) to simulate binding affinities to target proteins (e.g., carbonic anhydrase IX). Validate predictions with SPR (surface plasmon resonance) assays .

Q. How should researchers address contradictions in bioactivity data for sulfonamide derivatives like this compound?

  • Methodological Answer : Conduct meta-analysis of dose-response curves across studies. Adjust for variables:

  • Cell Line Variability : Test across multiple lines (e.g., HEK293, HeLa) with standardized viability assays (MTT/WST-1).
  • Solvent Effects : Compare DMSO vs. aqueous solubility using HPLC to rule out solvent interference .

Q. What advanced separation techniques are suitable for isolating this compound from complex mixtures?

  • Methodological Answer : Employ:

  • HPLC-PDA : C18 column, gradient elution (acetonitrile/water + 0.1% TFA) at 254 nm.
  • Membrane Chromatography : Use anion-exchange membranes to separate sulfonamide derivatives based on pKa (~6.5) .

Q. How can researchers integrate theoretical and experimental approaches to study reaction mechanisms involving this compound?

  • Methodological Answer : Combine:

  • Computational Reaction Path Analysis : Use Gaussian or ORCA to model transition states (IRC calculations).
  • Isotopic Labeling : Track ¹³C-labeled isothiocyanate groups via LC-MS to confirm mechanistic pathways .

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